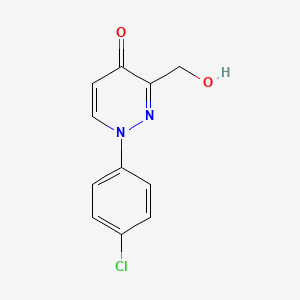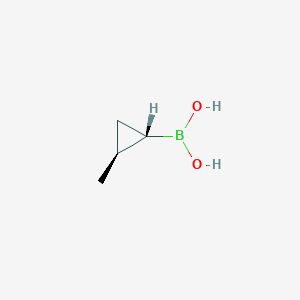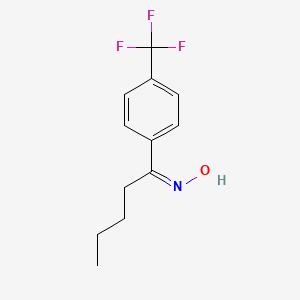
(E)-1-(4-(Trifluoromethyl)phenyl)pentan-1-one Oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(4-(Trifluoromethyl)phenyl)pentan-1-one Oxime is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pentanone oxime structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-(Trifluoromethyl)phenyl)pentan-1-one Oxime typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable reagent to form the corresponding oxime. One common method involves the use of hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out under reflux conditions, leading to the formation of the desired oxime product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
(E)-1-(4-(Trifluoromethyl)phenyl)pentan-1-one Oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound.
Reduction: Reduction of the oxime can yield the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Formation of nitroso compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
(E)-1-(4-(Trifluoromethyl)phenyl)pentan-1-one Oxime has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (E)-1-(4-(Trifluoromethyl)phenyl)pentan-1-one Oxime involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- (E)-5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one Oxime
- Trifluoromethyl phenyl sulfone
- Chiral α-Tertiary amines
Uniqueness
(E)-1-(4-(Trifluoromethyl)phenyl)pentan-1-one Oxime is unique due to its specific structural features, including the trifluoromethyl group and the oxime functionality. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C12H14F3NO |
|---|---|
分子量 |
245.24 g/mol |
IUPAC名 |
(NZ)-N-[1-[4-(trifluoromethyl)phenyl]pentylidene]hydroxylamine |
InChI |
InChI=1S/C12H14F3NO/c1-2-3-4-11(16-17)9-5-7-10(8-6-9)12(13,14)15/h5-8,17H,2-4H2,1H3/b16-11- |
InChIキー |
NCSJOPDJMTUWTD-WJDWOHSUSA-N |
異性体SMILES |
CCCC/C(=N/O)/C1=CC=C(C=C1)C(F)(F)F |
正規SMILES |
CCCCC(=NO)C1=CC=C(C=C1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


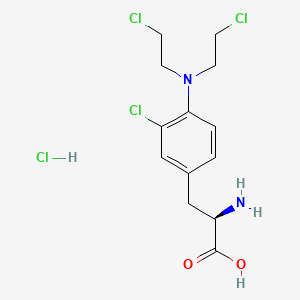


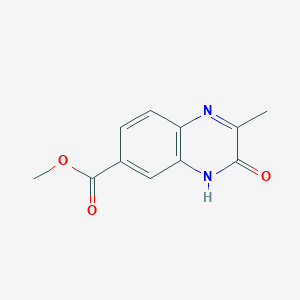

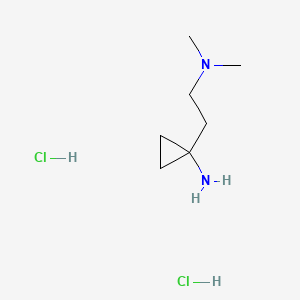
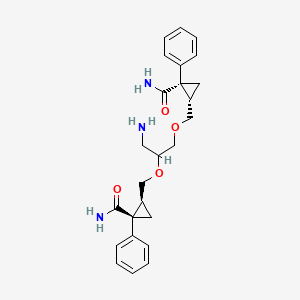

![1,6,10-Trimethyl-5-oxoindazolo[2,3-a]quinazoline-3,8-dicarbonitrile](/img/structure/B13850454.png)
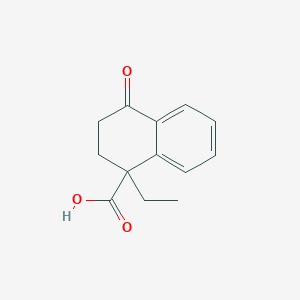
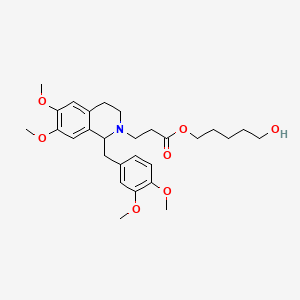
![2-Hydroxyamino-3,4-dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B13850478.png)
